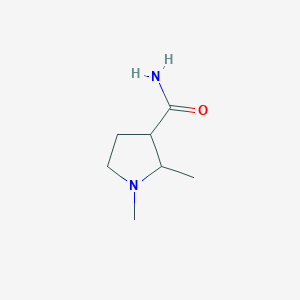![molecular formula C14H17FN2O3S B7580621 2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7580621.png)
2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid, also known as FPESA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPESA belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters in the brain, including serotonin and dopamine. 2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid has also been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress markers and lipid peroxidation in the brain. 2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid has also been found to improve memory and cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid is its potential as a therapeutic agent for various diseases. However, there are also some limitations associated with its use in lab experiments. For example, 2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid may exhibit toxicity at high doses, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions that can be explored in the field of 2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid research. One potential area of research is the development of more efficient synthesis methods for 2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid. Another potential area of research is the investigation of 2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid's potential as a therapeutic agent for other diseases, such as cancer and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid and its potential side effects.
Synthesemethoden
The synthesis of 2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid involves the reaction of 2-(2-oxoethylthio)acetic acid with 1-(2-fluorophenyl)piperazine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields 2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid as the final product.
Wissenschaftliche Forschungsanwendungen
2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit significant anti-inflammatory, analgesic, and anti-anxiety properties. 2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3S/c15-11-3-1-2-4-12(11)16-5-7-17(8-6-16)13(18)9-21-10-14(19)20/h1-4H,5-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOBVKNKNUXSTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7580557.png)


![Methyl 3-tert-butyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B7580577.png)



![4-(4-methylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580604.png)
![2-[(4-cyanophenyl)sulfonylamino]-N-naphthalen-2-ylpropanamide](/img/structure/B7580612.png)
